2-Amino-6-fluoro-3-iodobenzoic acid
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Overview
Description
2-Amino-6-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and iodo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-fluoro-3-iodobenzoic acid can be synthesized starting from 2-amino-6-fluorobenzoic acid. The synthetic route involves several steps:
Protection of the carboxyl group: This step is essential to prevent unwanted reactions at the carboxyl group during subsequent steps.
Introduction of iodine ions via diazotization: This involves converting the amino group to a diazonium salt, which then reacts with iodide ions to introduce the iodine atom.
Iodosubstitution and deprotection: The final step involves removing the protecting group to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with mild reaction conditions and high yields. The purity of the final product is typically confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Suzuki-Miyaura coupling: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution reactions: Products depend on the substituent introduced.
Oxidation: Products include iodobenzoic acids with different oxidation states.
Coupling reactions: Products are typically biaryl compounds.
Scientific Research Applications
2-Amino-6-fluoro-3-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Fluoro-6-iodobenzoic acid: Lacks the amino group, affecting its hydrogen bonding capabilities.
3-Iodobenzoic acid: Lacks both the amino and fluoro groups, resulting in different chemical properties and reactivity.
Uniqueness
2-Amino-6-fluoro-3-iodobenzoic acid is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
2-amino-6-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
IXOPOEYUAMHNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)I |
Origin of Product |
United States |
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